molecular formula C12H22N2O2S B14396642 tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate CAS No. 88621-50-5

tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate

Cat. No.: B14396642
CAS No.: 88621-50-5
M. Wt: 258.38 g/mol
InChI Key: YXXWEIJIPQUGTI-UHFFFAOYSA-N
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Description

tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a sulfanylidene group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate can be compared with other similar compounds such as:

Properties

CAS No.

88621-50-5

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-1-yl-2-sulfanylideneethyl)carbamate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)13-9-10(17)14-7-5-4-6-8-14/h4-9H2,1-3H3,(H,13,15)

InChI Key

YXXWEIJIPQUGTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=S)N1CCCCC1

Origin of Product

United States

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